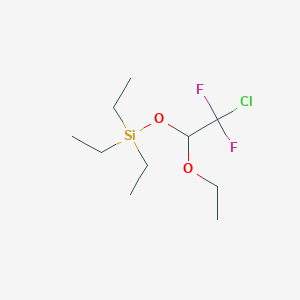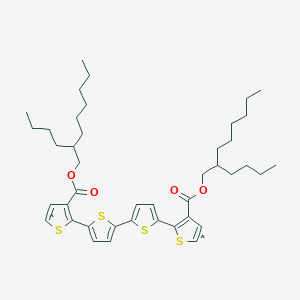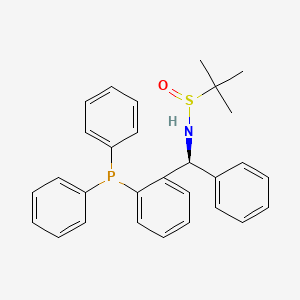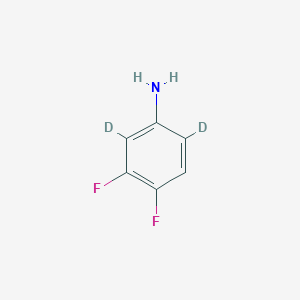
Carmichaenine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmichaenine B is a natural product isolated from the aerial parts of Aconitum carmichaeli, a plant belonging to the Ranunculaceae family . It is a C19-diterpenoid alkaloid with the molecular formula C23H37NO7 and a molecular weight of 439.54 g/mol . This compound is known for its complex structure and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carmichaenine B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the aerial parts of Aconitum carmichaeli using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
Carmichaenine B, like other diterpenoid alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Carmichaenine B has been the subject of various scientific studies due to its significant biological activities. Some of its applications include:
Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological activities, including potential anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The exact mechanism of action of Carmichaenine B is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. These may include modulation of signaling pathways, inhibition of specific enzymes, and interactions with cellular receptors. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Carmichaenine B is part of a group of C19-diterpenoid alkaloids isolated from Aconitum carmichaeli. Similar compounds include:
- Carmichaenine A
- Carmichaenine C
- Carmichaenine D
- Carmichaenine E
- 14-Benzoylneoline
- Neoline
- 10-Hydroxyneoline
- Neolinine
- Songoramine
- Songorine
Compared to these similar compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Eigenschaften
Molekularformel |
C23H37NO7 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |
InChI |
InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3 |
InChI-Schlüssel |
IVNCQHJFFGCDLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis](/img/structure/B12306286.png)
![1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B12306291.png)
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)
![2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12306296.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)


![4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate](/img/structure/B12306311.png)

![4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12306326.png)
![{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride](/img/structure/B12306336.png)
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)

